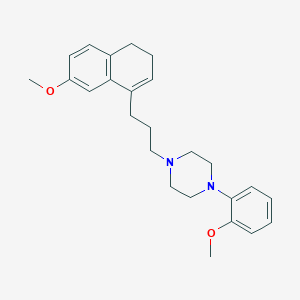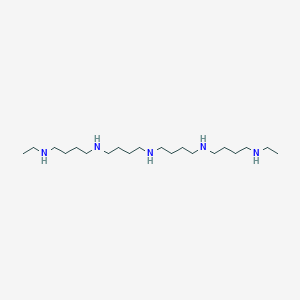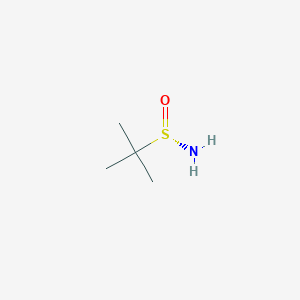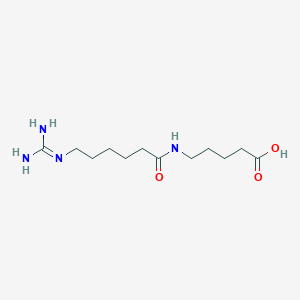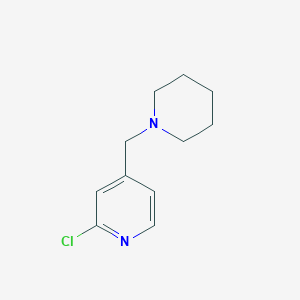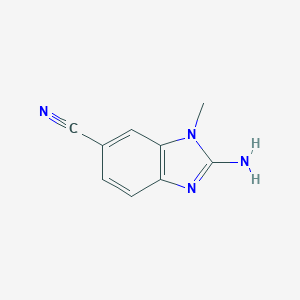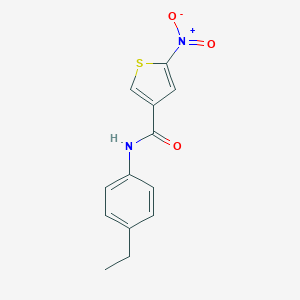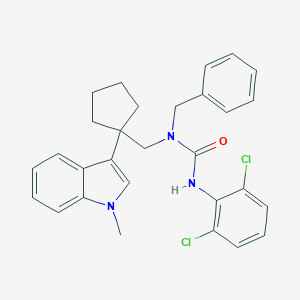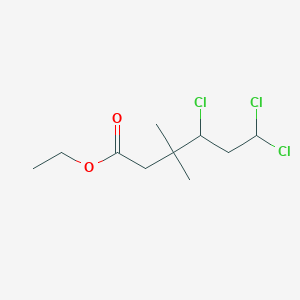
Ethyl 4,6,6-trichloro-3,3-dimethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,6,6-trichloro-3,3-dimethylhexanoate, commonly known as Deltamethrin, is a synthetic pyrethroid insecticide. It is widely used in agriculture, public health, and veterinary medicine to control pests such as mosquitoes, flies, ticks, and fleas. Deltamethrin is highly effective and has a low toxicity to humans and animals, making it a popular choice for pest control.
Mecanismo De Acción
Deltamethrin works by binding to the voltage-gated sodium channels in the nerve cells of insects, causing hyperexcitation and paralysis. This leads to the death of the insect.
Efectos Bioquímicos Y Fisiológicos
Deltamethrin has been shown to have low toxicity to mammals, but can cause skin irritation and respiratory problems if inhaled or ingested in large amounts. It has also been found to have a negative impact on the reproductive and immune systems of some animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Deltamethrin is a highly effective insecticide that can be used in small amounts to control pests. It is also relatively safe for humans and animals, making it a popular choice for pest control. However, its use can have negative impacts on non-target organisms and the environment, and it may not be effective against all types of pests.
Direcciones Futuras
There are several areas of research that could be explored in relation to Deltamethrin. These include:
1. Developing new formulations of Deltamethrin that are more effective against specific pests and have less impact on non-target organisms.
2. Investigating the long-term effects of Deltamethrin exposure on the health of humans and animals.
3. Studying the potential use of Deltamethrin in controlling the spread of insect-borne diseases.
4. Exploring alternative methods of pest control that are less harmful to the environment and non-target organisms.
5. Investigating the potential use of Deltamethrin in combination with other insecticides to improve its effectiveness and reduce negative impacts.
Métodos De Síntesis
Deltamethrin is synthesized by reacting 3-phenoxybenzyl alcohol with a mixture of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid and ethyl 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate in the presence of a base. The resulting product is then treated with thionyl chloride and triethylamine to form the final compound.
Aplicaciones Científicas De Investigación
Deltamethrin has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases such as malaria and dengue fever. It has also been investigated for its effects on non-target organisms such as bees and aquatic life.
Propiedades
Número CAS |
142226-75-3 |
|---|---|
Nombre del producto |
Ethyl 4,6,6-trichloro-3,3-dimethylhexanoate |
Fórmula molecular |
C10H15Cl3O2 |
Peso molecular |
275.6 g/mol |
Nombre IUPAC |
ethyl 4,6,6-trichloro-3,3-dimethylhexanoate |
InChI |
InChI=1S/C10H17Cl3O2/c1-4-15-9(14)6-10(2,3)7(11)5-8(12)13/h7-8H,4-6H2,1-3H3 |
Clave InChI |
PIUGWHOPZWEXQQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C)(C)C(CC(Cl)Cl)Cl |
SMILES canónico |
CCOC(=O)CC(C)(C)C(CC(Cl)Cl)Cl |
Sinónimos |
3,3-dimethyl-4,6,6-trichloro-5-hexenic acid ethyl ester 3,3-dimethyl-4,6,6-trichloro-5-hexenoic acid ethyl ester DMTCHAEE ethyl dimethyltrichlorohexenoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



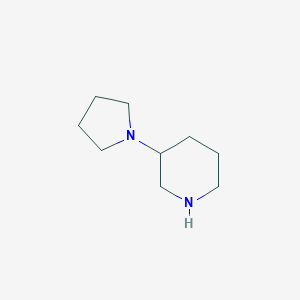
![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
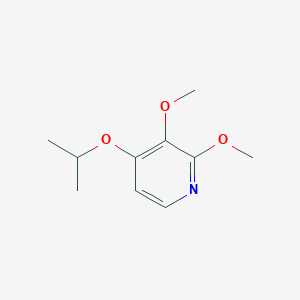
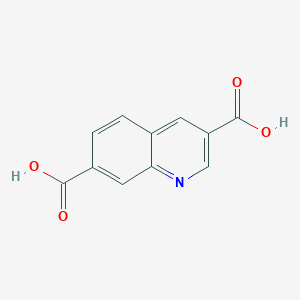
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
